molecular formula C26H26N2O4S B6586964 N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide CAS No. 1251648-84-6

N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide

Katalognummer B6586964
CAS-Nummer: 1251648-84-6
Molekulargewicht: 462.6 g/mol
InChI-Schlüssel: ZVCJJFREMSEFEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a methyl group, an oxazole ring, and a sulfonamide group. These functional groups suggest that this compound could have a variety of chemical properties and potential uses .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the oxazole ring might undergo reactions like nucleophilic substitution or ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its molecular weight, solubility, melting point, and boiling point. These properties can often be predicted based on the compound’s structure .

Wissenschaftliche Forschungsanwendungen

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Compound 13 exhibits potent antileishmanial activity against Leishmania aethiopica clinical isolates. In vitro studies revealed that it outperformed standard drugs like miltefosine and amphotericin B deoxycholate . Its molecular docking study on Lm-PTR1 further supports its efficacy.

Antimalarial Potential

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. Compound 13 also demonstrates antimalarial effects. In vivo studies using Plasmodium berghei-infected mice showed significant suppression of parasite growth. Additionally, compounds 14 and 15 exhibited promising inhibition effects against Plasmodium berghei .

1,2,3-Triazole-Based Scaffolds

The compound’s structure contains a 1,2,3-triazole moiety, which has been utilized in medicinal chemistry. Triazole-based scaffolds have shown activity against HIV, tuberculosis, viruses, bacteria, and cancer .

Novel Psychoactive Substances (NPSs)

While not directly related to the compound’s pharmacological effects, it’s worth noting that NPSs, including designer drugs and research chemicals, are analogues of illicit substances. The compound’s unique structure may contribute to its psychoactive potential .

Mechanistic Studies

Further investigations into the compound’s mode of action, interactions with cellular targets, and metabolic pathways are crucial. Understanding these mechanisms will guide drug optimization and therapeutic strategies.

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of drug discovery, where the mechanism of action might involve binding to a specific protein or enzyme .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. For example, some compounds might be toxic or cause irritation .

Zukünftige Richtungen

Future research on this compound could involve further studying its synthesis, properties, and potential applications. This might include developing more efficient synthesis methods, studying its reactivity, or exploring potential uses in fields like medicine or materials science .

Eigenschaften

IUPAC Name

N-(2-methoxyphenyl)-4-methyl-N-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-18-12-14-22(15-13-18)33(29,30)28(24-10-5-6-11-25(24)31-4)17-23-20(3)32-26(27-23)21-9-7-8-19(2)16-21/h5-16H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCJJFREMSEFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(OC(=N2)C3=CC=CC(=C3)C)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.